molecular formula C15H24O4 B8041842 1,3,5,5-Tetramethoxypentylbenzene

1,3,5,5-Tetramethoxypentylbenzene

Cat. No.: B8041842
M. Wt: 268.35 g/mol
InChI Key: NBJJECDPNZLNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,5-Tetramethoxypentylbenzene is a substituted benzene derivative featuring a pentyl chain and four methoxy groups. The precise structure is inferred to include a benzene ring with methoxy substituents at positions 1, 3, and two at position 5 (though numbering ambiguities may arise due to benzene’s symmetry). The pentyl group likely enhances hydrophobicity, while the methoxy groups contribute electron-donating effects via resonance, influencing reactivity and solubility.

Properties

IUPAC Name

1,3,5,5-tetramethoxypentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-16-13(11-15(18-3)19-4)10-14(17-2)12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJECDPNZLNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Scientific Research Applications

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products

Mechanism of Action

The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Isomers: Tetramethylbenzenes

Tetramethylbenzenes (e.g., 1,2,3,4-Tetramethylbenzene [CAS 488-23-3] and 1,2,4,5-Tetramethylbenzene [CAS 95-93-2]) share a similar substitution pattern but differ in substituent type (methyl vs. methoxy) and chain length (pentyl vs. methyl) (Table 1).

Property 1,3,5,5-Tetramethoxypentylbenzene 1,2,4,5-Tetramethylbenzene
Substituents 4 methoxy, 1 pentyl 4 methyl
Molecular Weight (g/mol) ~298 (estimated) 134.22
Boiling Point High (due to pentyl chain) 196–198°C
Solubility Low in water, high in organics Low in water
Electron Effects Strong resonance donation (methoxy) Moderate inductive donation (methyl)

Key Differences :

  • Substituent Effects : Methoxy groups enhance electrophilic substitution reactivity compared to methyl groups .
Chlorinated Methoxybenzenes (Pesticide Analogs)

Compounds like 1,2,4,5-tetrachloro-3-methoxybenzene (2,3,5,6-tetrachloroanisole, CAS N/A) from pesticide chemistry highlight substituent electronic effects (Table 2) .

Property This compound 2,3,5,6-Tetrachloroanisole
Substituents Methoxy, pentyl Chloro, methoxy
Electron Effects Electron-donating (methoxy) Electron-withdrawing (chloro)
Applications Specialty chemicals Pesticide intermediate

Key Differences :

  • Reactivity : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic attack compared to methoxy-substituted analogs .
Trimethylbenzenes (TMBs)

Trimethylbenzenes (e.g., 1,3,5-TMB [CAS 108-67-8]) are solvents with well-documented environmental and toxicological profiles (Table 3) .

Property This compound 1,3,5-Trimethylbenzene
Substituents Methoxy, pentyl Methyl
Volatility Low (due to pentyl) High
Environmental Impact Likely lower mobility High volatility, air pollutant
Toxicity Limited data Irritant, CNS effects

Key Differences :

  • Synthesis Complexity : Methoxy groups require protection/deprotection steps, increasing synthetic challenges versus methylated analogs .
Analytical Characterization

While this compound’s analytical data are unspecified, methods from analogous compounds (e.g., NMR, X-ray crystallography in ) suggest:

  • NMR : Distinct methoxy (~3–4 ppm) and pentyl (~0.5–1.5 ppm) signals.
  • Mass Spectrometry : Molecular ion peaks near m/z 296.
  • X-ray : Likely planar benzene ring with substituent steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.